molecular formula C11H9FN2O B11812057 1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

Katalognummer: B11812057
Molekulargewicht: 204.20 g/mol
InChI-Schlüssel: YBDQFPVAGVTPSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound that features a fluorophenyl group attached to a pyrrolidine ring with a nitrile and ketone functional group

Vorbereitungsmethoden

The synthesis of 1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the use of o-fluoroacetophenone as the starting material. The process includes bromination, followed by a condensation reaction with a suitable nitrile source. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods often optimize these steps to enhance yield and reduce production costs, making the process suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include inhibition or activation of key signaling molecules .

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H9FN2O

Molekulargewicht

204.20 g/mol

IUPAC-Name

1-(2-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H9FN2O/c12-9-3-1-2-4-10(9)14-6-8(5-13)11(15)7-14/h1-4,8H,6-7H2

InChI-Schlüssel

YBDQFPVAGVTPSR-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)CN1C2=CC=CC=C2F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.